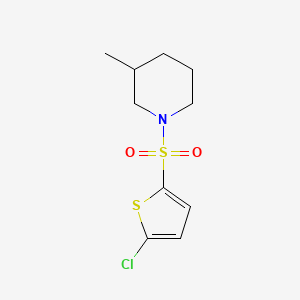

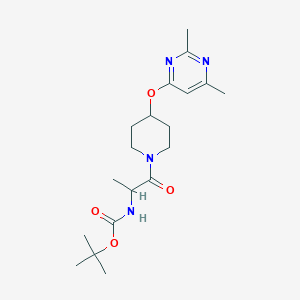

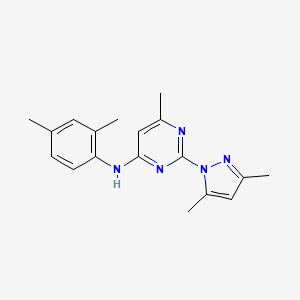

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine” is a chemical compound. It is derived from 5-Chloro-2-thiophenesulfonyl Chloride . The compound is used in proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been described in patents . The process involves reacting a compound with a sulphonating reagent, particularly a sulphite salt, to obtain a compound. This compound is then reacted with 3-methoxy amino propane to obtain another compound .Molecular Structure Analysis

The molecular formula of 5-Chloro-2-thiophenesulfonyl Chloride, a precursor to the compound , is C4H2Cl2O2S2 . The molecular weight is 217.08 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include sulphonation and reaction with 3-methoxy amino propane .Scientific Research Applications

Synthesis and Bioactivity

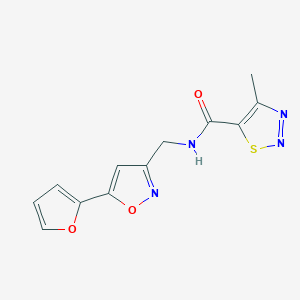

- A series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl)sulfonyl]piperidine were synthesized, showing promising activity against butyrylcholinesterase enzyme (Khalid et al., 2013).

Antimicrobial Applications

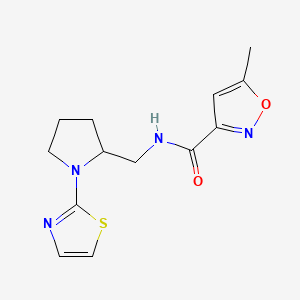

- 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and exhibited significant antimicrobial activities against pathogens of tomato plants (Vinaya et al., 2009).

Anticancer Potential

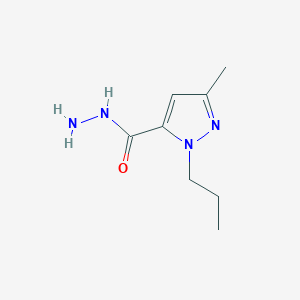

- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from compounds related to 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine, showed strong anticancer activity (Rehman et al., 2018).

Antibacterial Activity

- Thiophenes synthesized with piperidine showed notable antibacterial activities (Al-Adiwish et al., 2012).

Structural Studies

- Structural analysis of compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides insight into the molecular configurations of similar compounds (Girish et al., 2008).

Heterocyclic Chemistry

- The use of piperidine-1-sulphenyl chloride in the preparation of sulfur-nitrogen heterocycles demonstrates the versatility of piperidine derivatives in synthesizing complex molecular structures (Bryce, 1984).

Synthesis of Novel Compounds

- Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus revealed their antibacterial potentials (Iqbal et al., 2017).

properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S2/c1-8-3-2-6-12(7-8)16(13,14)10-5-4-9(11)15-10/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYYJJDHCDTTBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332466 |

Source

|

| Record name | 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733129 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine | |

CAS RN |

500149-12-2 |

Source

|

| Record name | 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B2404296.png)

![4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid](/img/structure/B2404300.png)

![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)

![2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2404311.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline](/img/structure/B2404315.png)

![8-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2404318.png)